6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid
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Overview
Description
6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps. Common reagents used in these reactions include chloroacetaldehyde dimethyl acetal and 6-aminonicotinic acid .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the amino or carboxylic acid groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with various signaling pathways in cells, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Imidazo[1,2-A]pyridine-3-carboxylic acid
- Imidazo[1,2-A]pyridine-6-carboxylic acid
- Imidazo[1,2-A]pyridine-2-carboxamide
Comparison: 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it has shown higher potency in certain antimicrobial assays and greater versatility in chemical functionalization .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,3,10H2,(H,13,14) |
InChI Key |
KPWXFDYXYUQFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CN)C(=O)O |
Origin of Product |
United States |
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